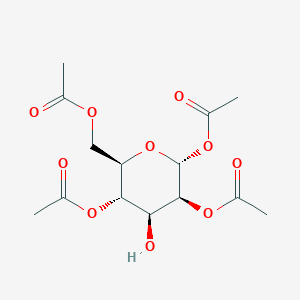

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

Vue d'ensemble

Description

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a complex carbohydrate compound . It has an empirical formula of C14H20O10 and a molecular weight of 348.30 . It’s often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

Synthesis Analysis

The synthesis of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose involves a multistep reaction . The method for obtaining it was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .Molecular Structure Analysis

The molecular structure of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is represented by the SMILES stringCC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O . Chemical Reactions Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose presents as an effective guardian in the formation of glycosides and glycosylated steroids . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a solid substance . It has a melting point of 92-95 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Substituted D-Mannoses

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a key intermediate in the synthesis of various 3-O-substituted D-mannoses. These include compounds like 3-O-methyl-D-mannose and 3-O-α-D-mannopyranosyl-D-mannose, which have significant potential in carbohydrate chemistry and biochemistry applications (Ponpipom, 1977).

Structural Properties

The crystal structures of derivatives of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose have been studied to understand the effects of O-acetylation on the molecular structure. O-acetylation influences bond lengths and angles in the molecule, which is crucial for determining its reactivity and interactions in various biochemical contexts (Turney, Zhang, Oliver, & Serianni, 2019).

Intermediate for Membrane Modifiers

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose serves as an intermediate in modifying the amino function of 2-amino-2-deoxy-D-mannopyranose. This modification is significant in the context of neoplastic control, as it can influence the properties of cell membranes in cancer cells (Angelino, Bernacki, Sharma, Dodson-Simmons, & Korytnyk, 1995).

Synthesis of β-D-Mannose Orthoacetates

The synthesis of β-D-mannose orthoacetates using 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is significant for carbohydrate chemistry. These orthoacetates have applications in the synthesis of various complex carbohydrates and glycoconjugates (Mazurek & Perlin, 1965).

Precursor for FDG Synthesis

This compound is a precursor for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET imaging. FDG is a crucial molecule in medical imaging, particularly in oncology, for the detection and monitoring of cancer (Toyokuni et al., 2004).

Synthesis of 3-Thiomannoside

An efficient synthesis of a novel 3-thiomannoside derivative starting from 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose has been developed, showcasing the versatility of this compound in synthesizing sulfur-containing carbohydrates (Comba et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXTUPCIMUQWAO-BJJPWKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)

![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)

![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)

![[Ul-13C12]sucrose](/img/structure/B1459720.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)